N-benzyl-4-[3-(propionylamino)pyridin-2-yl]benzamide
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Overview
Description
The compound "N-benzyl-4-[3-(propionylamino)pyridin-2-yl]benzamide" is a benzamide derivative, which is a class of compounds that have been extensively studied due to their diverse biological activities and potential therapeutic applications. Benzamide derivatives are known for their roles as enzyme inhibitors, anticancer agents, and have applications in material science due to their unique chemical properties .
Synthesis Analysis
The synthesis of benzamide derivatives often involves the condensation of benzoic acid derivatives with amines or the reaction of benzoyl chlorides with amines. For example, the synthesis of N-(pyridin-2-ylmethyl)benzamide derivatives can be achieved through reactions involving aminolysis and subsequent condensation steps . The synthesis process can be optimized to improve yields and selectivity, as demonstrated in the synthesis of 2-hydroxy-N-(pyridin-4-yl)benzamide, where triethylamine was used as a catalyst to achieve high yields under mild conditions .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized by the presence of a benzamide moiety and a pyridine ring, which can be substituted at various positions to yield different derivatives. The orientation of these rings with respect to each other can vary, as seen in the crystal structure analysis of a related N-(pyridin-2-ylmethyl)benzamide derivative, where the pyridine and benzene rings were inclined at different angles in the two independent molecules in the asymmetric unit . The molecular structure can significantly influence the physical properties and biological activity of these compounds.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including carbonylation, cyclization, and coordination with metal ions. For instance, a cobalt-catalyzed carbonylative synthesis of phthalimide motifs from N-(pyridin-2-ylmethyl)benzamides has been reported, where a CO surrogate was used to obtain various phthalimide derivatives . Additionally, the synthesis of cyclic systems such as thiadiazolopyridine benzamide derivatives involves reactions like cyclization and coordination with copper(II) ions, leading to the formation of copper(II) complexes .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. For example, pyridyl substituted benzamides with naphthalimide groups exhibit aggregation-enhanced emission and multi-stimuli-responsive properties, which depend on the polarity of the solvents . The luminescent properties and the ability to form nano-aggregates in certain solvents make these compounds interesting for material science applications. The crystal structure, bond lengths, and angles also play a crucial role in determining the reactivity and interaction of these compounds with biological targets .
Scientific Research Applications
Synthesis and Optimization
- An improved process for synthesizing related compounds like 2-hydroxy-N-(pyridin-4-yl)benzamide has been developed. This synthesis involved the reaction of salicylic acid and 4-aminopyridine, yielding high product yield under catalytic action of triethylamine (H. Dian, 2010).
Biological Activity and Potential Applications
- N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a similar compound, exhibits selective inhibition of histone deacetylases (HDACs) and shows promise as an anticancer drug, indicating similar potential for N-benzyl-4-[3-(propionylamino)pyridin-2-yl]benzamide (Nancy Z. Zhou et al., 2008).
Electrophoretic Separation and Quality Control
- Nonaqueous capillary electrophoresis has been used to separate and analyze related substances, showcasing a method potentially applicable for quality control of this compound (Lei Ye et al., 2012).
Structural Analysis
- Crystal structure and Hirshfeld surface analysis of similar compounds, like N-(pyridin-2-ylmethyl)benzamide derivatives, provide insights into molecular conformation and potential intermolecular interactions relevant to this compound (G. Artheswari et al., 2019).
Luminescent Properties and Applications
- Pyridyl substituted benzamides exhibit luminescent properties with potential applications in nano-aggregates and stimuli-responsive materials, suggesting similar applications for this compound (A. Srivastava et al., 2017).
Antibacterial Activity
- Related compounds, such as N-(3-Hydroxy-2-pyridyl)benzamides, have demonstrated antibacterial activity, which may be a potential application for this compound (A. Mobinikhaledi et al., 2006).
Cytotoxic Activity
- Synthesized benzamides have been tested for cytotoxic activity against cancer cell lines, indicating a potential research direction for this compound in cancer research (G. Mohan et al., 2021).
Future Directions
The future directions for the study of “N-benzyl-4-[3-(propionylamino)pyridin-2-yl]benzamide” and similar compounds could involve further evaluation of their medicinal properties, optimization of their synthesis methods, and exploration of their potential applications in the treatment of various diseases .
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s worth noting that the molecular interactions of similar compounds in docking studies reveal their suitability for further development .
Biochemical Pathways
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , suggesting they may affect the biochemical pathways of this bacterium.
Result of Action
Similar compounds have exhibited significant activity against mycobacterium tuberculosis h37ra , indicating potential anti-tubercular effects.
properties
IUPAC Name |
methyl 3-(3-chloro-4-fluorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxoquinazoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClFN4O3/c1-25-7-9-26(10-8-25)21-24-18-11-13(20(29)30-2)3-5-15(18)19(28)27(21)14-4-6-17(23)16(22)12-14/h3-6,11-12H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRXHFZHRNMJGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(C=CC(=C3)C(=O)OC)C(=O)N2C4=CC(=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClFN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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